4,4'-Bis(2,2-diphenylvinyl)-1,1'-biphenyl
Overview
Description
4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl is an organic compound with the molecular formula C40H30. It is a light yellow to orange powder or crystal, known for its applications in organic light-emitting diodes (OLEDs) due to its excellent luminescent properties .
Scientific Research Applications
4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl has a wide range of applications in scientific research:
Chemistry: Used as a luminescent material in OLEDs, providing high brightness and efficiency.
Medicine: Research is ongoing into its potential use in drug delivery systems.
Industry: Widely used in the production of OLED displays and lighting.
Mechanism of Action
DPVBi is commonly used as a blue host-emitting material in Organic Light-Emitting Diodes (OLEDs) . It has been reported that DPVBi can effectively manipulate the Schottky energy barrier between the ITO and the emitting layer, thus significantly enhancing hole-injection, current, and luminance efficiencies of OLEDs, as well as their stability .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl typically involves the reaction of 4,4’-dibromobiphenyl with diphenylacetylene in the presence of a palladium catalyst. The reaction is carried out under an inert atmosphere, such as nitrogen, and at elevated temperatures to facilitate the coupling reaction .
Industrial Production Methods
Industrial production of this compound often involves sublimation purification to achieve high purity levels (>99.0% as determined by HPLC). This method ensures that the compound is suitable for use in high-performance applications such as OLEDs .
Chemical Reactions Analysis
Types of Reactions
4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl can undergo various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: Halogenation reactions can introduce halogen atoms into the compound, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Bromine in carbon tetrachloride.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of corresponding alcohols.
Substitution: Formation of halogenated derivatives.
Comparison with Similar Compounds
Similar Compounds
- 4,4’-Bis(2,2-diphenylvinyl)-1,1’-spirobiphenyl
- Tris(8-quinolinolato)aluminium (Alq3)
- 2,2’,7,7’-Tetrakis(N,N-diphenylamine)-9,9’-spirobifluorene (S-TAD)
Uniqueness
4,4’-Bis(2,2-diphenylvinyl)-1,1’-biphenyl is unique due to its high luminescence efficiency and stability, making it a preferred choice for high-performance OLED applications. Its ability to form stable films and its compatibility with various substrates further enhance its utility in industrial applications .
Properties
IUPAC Name |
1-(2,2-diphenylethenyl)-4-[4-(2,2-diphenylethenyl)phenyl]benzene | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C40H30/c1-5-13-35(14-6-1)39(36-15-7-2-8-16-36)29-31-21-25-33(26-22-31)34-27-23-32(24-28-34)30-40(37-17-9-3-10-18-37)38-19-11-4-12-20-38/h1-30H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UHXOHPVVEHBKKT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C(=CC2=CC=C(C=C2)C3=CC=C(C=C3)C=C(C4=CC=CC=C4)C5=CC=CC=C5)C6=CC=CC=C6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C40H30 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60573124 | |
Record name | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
510.7 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
142289-08-5 | |
Record name | 4,4'-Bis(2,2-diphenylethenyl)-1,1'-biphenyl | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60573124 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular formula and weight of DPVBi?
A1: The molecular formula of DPVBi is C40H30, and its molecular weight is 510.65 g/mol. []
Q2: What is the typical emission color of DPVBi in OLEDs?
A2: DPVBi is primarily known for its blue emission in OLED devices. [, , , , , ]
Q3: Does the structure of DPVBi impact its emission properties?
A3: Yes, the conjugated structure of DPVBi, characterized by alternating single and double bonds, contributes to its light-emitting properties. [, , ]
Q4: Is DPVBi compatible with other materials commonly used in OLEDs?
A4: Yes, DPVBi has been successfully incorporated into multilayer OLED structures with various materials, including:
- Hole-transporting materials like PVK:TPD, NPB, and 2-TNATA [, , , ]
- Electron-transporting materials like BAlq, Zn(BTz)2, and TPBI:Ir(ppy)3 [, , ]
- Emitting materials like DCM, DPVBi, and Rubrene [, , , ]
Q5: How does the concentration of DPVBi affect OLED performance?
A5: Research shows that varying the concentration of DPVBi, particularly when used as a dopant or in mixed layers, can impact color tuning, efficiency, and luminance of OLEDs. [, , , ]
Q6: What challenges are associated with DPVBi film stability, and how can they be addressed?
A6: DPVBi films can undergo a transition from an amorphous to a crystalline state, impacting device stability. To overcome this, researchers have developed a cruciform DPVBi derivative, TDPVBi, which exhibits enhanced amorphous characteristics and improved device lifetime. []
Q7: How does oxygen exposure affect DPVBi thin films?
A7: Research indicates that DPVBi thin films are susceptible to degradation when exposed to both UV light and oxygen, leading to the formation of oxidized impurities and a decrease in photoluminescence. []
Q8: Can DPVBi be used as both a light-emitting and a charge-transporting material in OLEDs?
A8: Yes, research demonstrates that DPVBi can function as:
- A blue emitter in both doped and non-doped OLED structures [, , ]
- A hole-blocking layer due to its electron-transporting properties [, , ]
- A hole-injection layer to enhance device performance []
Q9: How does the thickness of the DPVBi layer affect device performance?
A9: The thickness of the DPVBi layer can significantly impact color tuning, efficiency, and luminance in OLEDs. This is particularly evident in devices employing DPVBi in combination with other emitting materials. [, , , , ]
Q10: Can DPVBi be used to fabricate white OLEDs?
A10: Yes, white OLEDs (WOLEDs) have been successfully fabricated using DPVBi in various ways:
- Combining DPVBi with other emitting materials like Rubrene and DCJTB [, , , , , , , ]
- Utilizing DPVBi as a blue emitter with a yellow-emitting layer of Rubrene [, , ]
- Employing DPVBi in conjunction with a porous red polymer layer []
Q11: What factors contribute to voltage-dependent color shifts in OLEDs containing DPVBi?
A11: The influence of driving voltage on color chromaticity in mixed OLEDs with DPVBi can vary depending on:* The specific emitting materials used alongside DPVBi []* The relative dominance of blue and orange light components in the emitted light []* The insertion position of additional emissive layers, like Rubrene, within the device structure []
Q12: How does the choice of cathode material impact DPVBi-based OLEDs?
A12: Studies have shown that using a LiF/Al cathode instead of a pure aluminum cathode can significantly enhance the efficiency of blue OLEDs using DPVBi. []
Q13: Can DPVBi be used in flexible OLEDs?
A13: Yes, DPVBi has been successfully incorporated into flexible WOLEDs fabricated on polyethylene terephthalate substrates. []
Q14: Can carbon nanotubes be used to enhance DPVBi-based OLEDs?
A14: Research suggests that incorporating single-walled carbon nanotube (SWCNT) transparent conducting films, particularly those modified with PEDOT:PSS, can improve the performance of DPVBi-based blue flexible OLEDs. [, ]
Q15: Have there been any computational studies on DPVBi for OLED applications?
A15: While the provided research primarily focuses on experimental studies of DPVBi in OLEDs, computational chemistry and modeling techniques can be valuable tools for:
- Predicting the optical and electronic properties of DPVBi and its derivatives []
- Simulating device performance and optimizing device architectures []
- Investigating the impact of structural modifications on DPVBi's properties []
Q16: What are potential areas for future research on DPVBi in OLEDs?
A16: Future research directions could include:
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